molecular formula C9H5Cl2NO B6320360 5-(2,6-dichlorophenyl)oxazole CAS No. 175211-71-9

5-(2,6-dichlorophenyl)oxazole

Cat. No. B6320360
CAS RN: 175211-71-9
M. Wt: 214.04 g/mol
InChI Key: BDQNHDQAKZXKTP-UHFFFAOYSA-N
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Description

5-(2,6-dichlorophenyl)oxazole is a chemical compound with the molecular formula C9H5Cl2NO . It is a solid at room temperature and has a molecular weight of 214.05 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The 2,6-dichlorophenyl group is attached to the 5-position of the oxazole ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 214.05 . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

5-DCOPA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pigments. In addition, it has been used in the study of the mechanism of action of various drugs and in the elucidation of biochemical and physiological effects. It has also been used in the study of the structure-activity relationships of various compounds.

Advantages and Limitations for Lab Experiments

5-DCOPA is a versatile compound that can be used in a variety of lab experiments. It has a high yield in most synthetic reactions and can be used in a wide range of applications. However, it is important to note that 5-DCOPA is a toxic compound and should be handled with care in the laboratory. In addition, it is important to note that 5-DCOPA is a volatile compound and should be stored in a well-ventilated area.

Future Directions

There are a number of potential future directions for 5-DCOPA. These include further studies into its mechanism of action, the development of new synthetic methods for its synthesis, and the exploration of its potential applications in the pharmaceutical and materials science fields. In addition, further studies into its biochemical and physiological effects are needed to fully understand its potential therapeutic uses. Finally, further studies into its environmental impact are needed to ensure its safe and responsible use.

Synthesis Methods

5-DCOPA can be synthesized by a variety of methods. The most common methods involve the reaction of 2,6-dichlorobenzaldehyde with either sodium hydroxide or potassium hydroxide in the presence of an aqueous solvent. This reaction yields 5-DCOPA in a high yield. In addition, 5-DCOPA can be synthesized via a condensation reaction of 2,6-dichlorobenzaldehyde with ethyl acetoacetate in the presence of an aqueous solvent. This reaction yields 5-DCOPA in a moderate yield.

Safety and Hazards

The safety information available for 5-(2,6-dichlorophenyl)oxazole indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

5-(2,6-dichlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQNHDQAKZXKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CN=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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